molecular formula C24H27Cl2NO3S B1673781 KRP-203 CAS No. 509088-69-1

KRP-203

Cat. No.: B1673781
CAS No.: 509088-69-1
M. Wt: 480.4 g/mol
InChI Key: MYIFLDFUXIHOCJ-UHFFFAOYSA-N
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Description

KRP-203 is a synthetic immunomodulatory compound that functions as a sphingosine-1-phosphate receptor agonist. It has been studied for its potential therapeutic applications in various immune-mediated diseases, including inflammatory bowel disease and organ transplantation .

Biochemical Analysis

Biochemical Properties

KRP-203 is a sphingosine-1-phosphate (S1P) receptor agonist . This compound interacts with these receptors, particularly S1P receptor type 1 , to exert its effects.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the number of peripheral blood mononuclear cells, including lymphocytes and monocytes . It also enhances lymphocyte homing into peripheral lymph nodes . In addition, this compound interferes with lymphocyte function, as evidenced by decreased T-cell proliferation and interleukin-2 and interferon-γ production in activated splenocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with S1P receptors. As an S1P receptor agonist, this compound binds to these receptors, particularly S1P receptor type 1, and activates them . This activation leads to a variety of effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, in studies involving low-density lipoprotein receptor–deficient mice, this compound was administered for 6 and 16 weeks . Over this period, this compound substantially reduced atherosclerotic lesion formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in studies involving low-density lipoprotein receptor–deficient mice, this compound was administered at a dose of 3.0 mg/kg per day . At this dosage, this compound significantly reduced peripheral lymphocytes .

Metabolic Pathways

This compound is involved in the S1P signaling pathway . This pathway is part of the larger sphingolipid metabolism pathway, which involves the production of S1P from sphingosine by sphingosine kinases .

Subcellular Localization

As an S1P receptor agonist, it is likely that this compound localizes to the same areas as S1P receptors, which are found on the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

KRP-203 is synthesized through a series of chemical reactions involving the modification of sphingosine, a naturally occurring lipid. The synthesis typically involves the phosphorylation of sphingosine by sphingosine kinase 2 to produce this compound-P, the active form of the compound . The compound is then dissolved in sterile 0.5% methylcellulose and further diluted for experimental use .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in a pharmaceutical-grade facility to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

KRP-203 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Phosphorylating agents: Used to phosphorylate sphingosine.

    Oxidizing agents: Used in oxidation reactions.

    Reducing agents: Used in reduction reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of this compound, which may have different biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor agonists.

    Biology: Investigated for its role in modulating immune cell trafficking and function.

    Medicine: Explored as a therapeutic agent for treating inflammatory bowel disease, organ transplantation, and other immune-mediated diseases.

    Industry: Potential applications in the development of new immunomodulatory drugs.

Comparison with Similar Compounds

KRP-203 is similar to other sphingosine-1-phosphate receptor agonists, such as Fingolimod, Ozanimod, and Siponimod . this compound is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic applications . Similar compounds include:

    Fingolimod: Another sphingosine-1-phosphate receptor agonist used in the treatment of multiple sclerosis.

    Ozanimod: Used for treating ulcerative colitis and multiple sclerosis.

    Siponimod: Primarily used for treating secondary progressive multiple sclerosis.

This compound’s unique properties make it a promising candidate for further research and development in the field of immunomodulation.

Properties

IUPAC Name

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO3S.ClH/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18;/h1-10,13-14,27-28H,11-12,15-17,26H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIFLDFUXIHOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509088-69-1
Record name 1,3-Propanediol, 2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509088-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRP-203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509088691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOCRAVIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YH0N35CE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of KRP-203?

A1: this compound is a synthetic sphingosine-1-phosphate (S1P) receptor agonist with selectivity for the S1P receptor subtype 1 (S1P1). [, , , , , , , , , , , , ] Upon administration, this compound binds to S1P1 receptors on lymphocytes, leading to receptor internalization and downregulation. This process effectively sequesters lymphocytes within secondary lymphoid tissues, reducing their circulation in the blood and preventing infiltration into peripheral inflammatory sites. [, , , , ]

Q2: How does this compound's selectivity for S1P1 compare to other S1P receptor modulators?

A2: this compound exhibits higher selectivity for S1P1 compared to FTY720 (fingolimod), which targets multiple S1P receptor subtypes. This selectivity is thought to contribute to its reduced risk of bradycardia, a common side effect of FTY720. [, , ] Studies have shown that a tenfold higher dose of phosphorylated this compound is required to induce transient bradycardia in rats compared to phosphorylated FTY720.

Q3: How does this compound affect the immune response beyond lymphocyte trafficking?

A3: In addition to its effects on lymphocyte trafficking, this compound has been shown to modulate cytokine production by lymphocytes. Specifically, it inhibits the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) by colonic lymphocytes in a mouse model of colitis. Notably, this compound did not affect the production of IL-4, suggesting a selective modulation of the immune response.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H25ClNO3S+ • Cl−. The molecular weight is 462.4 g/mol.

Q5: How does the structure of this compound contribute to its S1P1 selectivity?

A5: Although the exact structural elements responsible for this compound's S1P1 selectivity are not fully elucidated in the provided research, it's known that subtle modifications in the chemical structure of S1P analogs can significantly impact their receptor subtype selectivity. Future research exploring structure-activity relationships is crucial to design more potent and selective S1P1 modulators with improved safety profiles.

Q6: What is known about the stability and formulation of this compound?

A6: The provided articles primarily focus on the in vivo efficacy and safety of this compound in various animal models. Detailed investigations regarding its stability under different conditions, formulation strategies to enhance stability, solubility, or bioavailability, and analytical method validation are not discussed in detail.

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Limited information on the pharmacokinetic properties of this compound is available in the provided research. One study investigated the potential pharmacokinetic interaction between this compound and cyclosporine A (CsA) in a rat model. The results showed that co-administration of this compound with CsA did not significantly affect the pharmacokinetics of either drug, suggesting no major drug-drug interaction. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Q8: What are the key findings regarding the in vitro and in vivo efficacy of this compound?

A8: Several studies have demonstrated the efficacy of this compound in various animal models of transplantation and autoimmune diseases:

  • Rat skin and heart allografts: this compound significantly prolonged graft survival in both minor and major histocompatibility complex (MHC)-mismatched transplant models. It effectively suppressed both acute and chronic rejection, evidenced by reduced inflammatory cell infiltration, decreased expression of pro-fibrotic markers, and attenuated neointimal formation.
  • Rat renal transplantation: this compound, in combination with a subtherapeutic dose of CsA, significantly prolonged renal allograft survival and improved graft function compared to CsA alone.
  • Islet allotransplantation: In a mouse model, this compound effectively inhibited allogeneic rejection and showed a promising synergistic effect when combined with low-dose sirolimus. Importantly, this compound did not impair islet function or neovascularization, highlighting its potential advantage over calcineurin inhibitors.
  • Chronic colitis: In IL-10 gene-deficient mice, a model of chronic colitis, this compound significantly reduced disease severity, prevented body weight loss, and suppressed pro-inflammatory cytokine production in the colon.
  • Atherosclerosis: this compound administration in LDL receptor-deficient mice fed a high-cholesterol diet led to a substantial reduction in atherosclerotic lesion formation without affecting plasma lipid levels. This effect was associated with reduced T cell activation and macrophage infiltration in the aorta, as well as decreased production of inflammatory cytokines.
  • Autoimmune myocarditis: this compound effectively attenuated the development of experimental autoimmune myocarditis in rats, highlighting its potential for treating autoimmune diseases.

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